2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol

Description

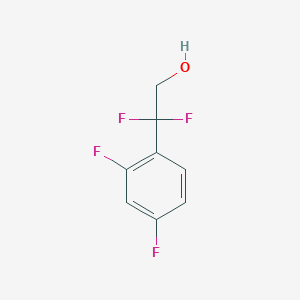

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with fluorine atoms at the 2- and 4-positions, coupled with a difluoroethanol moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and bioavailability.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F4O |

|---|---|

Molecular Weight |

194.13 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-2,2-difluoroethanol |

InChI |

InChI=1S/C8H6F4O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |

InChI Key |

PGSIRDHXHKNVMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CO)(F)F |

Origin of Product |

United States |

Preparation Methods

Reduction of Difluoroacetate Esters via Lithium Aluminum Hydride

A widely documented approach involves the reduction of ethyl difluoroacetate derivatives using lithium aluminum hydride (LiAlH₄). The patent CN104098444A outlines a scalable procedure where ethyl difluoroacetate is treated with LiAlH₄ in tetrahydrofuran (THF) or toluene at -10°C. The reaction proceeds via nucleophilic attack on the carbonyl group, yielding 2,2-difluoroethanol intermediates. Subsequent coupling with 2,4-difluorophenyl groups is achieved through Friedel-Crafts alkylation or Grignard reactions. Key parameters include:

- Solvent selection : THF enhances reaction homogeneity, while toluene improves yield (92–95%) by minimizing side reactions.

- Stoichiometry : A 1:2 molar ratio of LiAlH₄ to ester ensures complete reduction without over-reduction byproducts.

- Workup : Acidic quenching (2 M HCl) followed by distillation isolates the product with >98% purity.

This method is industrially favored for its simplicity and high throughput, though it requires stringent temperature control to prevent exothermic decomposition of LiAlH₄.

Grignard Reagent-Mediated Alkylation

The asymmetric synthesis described in US6133485A employs Grignard reagents to construct the difluorophenyl backbone. 1-Bromo-2,4-difluorobenzene reacts with magnesium in THF to form a phenylmagnesium bromide intermediate, which is subsequently treated with epoxide precursors. For example:

- Formation of Grignard reagent :

$$

\text{1-Bromo-2,4-difluorobenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{ArMgBr}

$$ - Epoxidation : The Grignard reagent reacts with 3,4-epoxy-2-butanol under cryogenic conditions (-20°C) to yield stereoisomeric epoxides.

- Hydrolysis : Acidic hydrolysis (HCl) opens the epoxide ring, introducing the hydroxyl group.

This route achieves >99% enantiomeric excess, critical for pharmaceutical applications. However, it demands anhydrous conditions and specialized equipment for low-temperature reactions.

One-Step Nucleophilic Substitution

The CN106083528B patent discloses a one-step synthesis using 1-chloro-2,2-difluoroethane and potassium acetate in high-boiling solvents (e.g., glycerol or ethylene glycol). The reaction mechanism involves SN2 displacement:

$$

\text{ClCF}2\text{CH}3 + \text{CH}3\text{COOK} \xrightarrow{\Delta} \text{CF}2\text{CH}_2\text{OAc} + \text{KCl}

$$

Key advantages include:

- Temperature gradients : Initial heating at 210°C facilitates bond cleavage, followed by 70°C for esterification.

- Yield and purity : Conversions ≥96% with product purity ≥98.5% after distillation.

- Scalability : Suitable for multi-kilogram batches due to minimal byproduct formation.

This method bypasses hazardous reducing agents, aligning with green chemistry principles.

Catalytic Hydrogenation of Difluoroacetates

US8975448B2 details a two-step process combining esterification and hydrogenation:

- Esterification : 1-Chloro-2,2-difluoroethane reacts with potassium acetate in dimethyl sulfoxide (DMSO) to form 2,2-difluoroethyl acetate.

- Transesterification : Methanolysis in the presence of sodium methoxide yields the final alcohol.

Conditions :

- Catalyst-free : Eliminates noble metal catalysts, reducing costs.

- Solvent : DMSO enhances reaction rate via polar aprotic stabilization.

- Yield : 90.8% after distillation.

Comparative Analysis of Methods

Challenges in Industrial Production

- Purification : Difluoroethanol’s azeotrope with water complicates distillation. Toluene-mediated azeotropic drying is often employed.

- Regulatory compliance : Fluorinated byproducts (e.g., HF) necessitate corrosion-resistant reactors and waste neutralization systems.

- Cost of raw materials : 1-Bromo-2,4-difluorobenzene prices fluctuate due to limited suppliers.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-(2,4-Difluorophenyl)-2,2-difluoroethanone.

Reduction: 2-(2,4-Difluorophenyl)-2,2-difluoroethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol is widely utilized in organic synthesis. Its fluorinated structure enhances the stability and reactivity of intermediates in various chemical reactions. It serves as a precursor for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals.

Synthesis Method :

The compound can be synthesized by reacting 2,4-difluorobenzonitrile with hexafluoroacetone in ethanol, followed by hydrolysis and reduction .

Medicinal Chemistry

Fluorinated compounds are increasingly important in drug design due to their ability to modify pharmacokinetic properties such as lipophilicity and metabolic stability. Research indicates that the introduction of fluorine atoms can significantly influence the biological activity of drug candidates.

Case Study :

In a study examining fluoroanisoles, it was found that difluoro derivatives like this compound offer improved log D values and transcellular permeability compared to non-fluorinated analogs . This suggests potential applications in developing new therapeutic agents.

Pesticide and Dye Synthesis

The compound is also employed in the synthesis of pesticides and dyes. The incorporation of fluorine into these compounds often enhances their effectiveness and stability under various environmental conditions .

Environmental Considerations

While the compound shows promise in various applications, its environmental impact must be considered. Fluorinated compounds can persist in the environment and may pose risks to ecosystems if not managed properly.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing fluorinated compounds | Enhances stability and reactivity |

| Medicinal Chemistry | Potential drug candidate with modified pharmacokinetics | Improved bioavailability |

| Pesticide Synthesis | Used in developing effective pesticides | Increased stability and efficacy |

| Dye Synthesis | Employed in creating stable dye compounds | Enhanced color fastness |

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol (): This analog differs in the fluorine positions on the benzene ring (2,5- vs. 2,4-difluoro). The altered substitution pattern may influence electronic distribution, solubility, and binding affinity.

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol ():

The introduction of a chlorine atom at the 4-position increases steric bulk and lipophilicity. Chlorine’s higher electronegativity compared to fluorine may alter metabolic stability and toxicity profiles .

Functional Group Modifications

- Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol; ): Fluconazole retains the 2,4-difluorophenyl core but replaces the difluoroethanol group with two triazole rings. This modification confers potent antifungal activity by inhibiting fungal CYP51 (lanosterol 14α-demethylase). The absence of triazoles in the target compound likely eliminates its antifungal efficacy but may reduce off-target interactions .

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (): This derivative includes a single triazole group, demonstrating intermediate antifungal activity compared to fluconazole. The ethanol moiety in the target compound lacks this critical pharmacophore, underscoring the necessity of triazoles for CYP51 inhibition .

Degradation Products and Impurities

Impurities of fluconazole, such as 2-(2,4-difluorophenyl)-1-bromo-3-(1H-1,2,4-triazol-1-yl)-2-propanol (), highlight the sensitivity of the triazole-propanol backbone to bromination and epoxidation. The target compound’s simpler structure may exhibit greater synthetic stability but reduced biological activity .

Solubility and Stability

- The target compound’s solubility profile is inferred from analogs: Fluconazole is slightly soluble in water but freely soluble in methanol and acetone (). The absence of polar triazole groups in the target compound likely reduces water solubility, impacting bioavailability .

- Stability studies on related compounds () suggest that fluorinated ethanol derivatives are prone to oxidation under acidic conditions, necessitating protective handling .

Antifungal Activity

- Fluconazole Derivatives (): Triazole-containing analogs exhibit MIC values of 0.25–4 µg/mL against Candida albicans. The target compound’s lack of triazoles precludes comparable activity, as shown by inactive analogs in docking studies .

- Tetrazole Derivatives (): Replacement of triazoles with tetrazoles retains antifungal activity (MIC: 1–8 µg/mL), suggesting that nitrogen-rich heterocycles are critical. The ethanol moiety alone is insufficient for efficacy .

Biological Activity

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol is a synthetic organic compound notable for its unique fluorinated structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular characteristics of this compound are essential for understanding its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H6F4O |

| Molecular Weight | 194.13 g/mol |

| IUPAC Name | 2-(2,4-difluorophenyl)-2,2-difluoroethanol |

| InChI | InChI=1S/C8H6F4O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |

| InChI Key | PGSIRDHXHKNVMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(CO)(F)F |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of multiple fluorine atoms enhances the compound's ability to form hydrogen bonds and participate in hydrophobic interactions with enzymes or receptors. This can modulate the activity of target molecules, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Its structural features may enhance binding affinity and selectivity towards BACE1.

- Receptor Interaction : The fluorinated moieties can facilitate interactions with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in various physiological processes.

Biological Activity and Applications

Research on this compound has revealed several biological activities:

Case Studies:

- Alzheimer's Disease Research : A study demonstrated that fluorinated compounds similar to this compound exhibit promising inhibition of BACE1 activity. The introduction of fluorine atoms was shown to enhance potency and selectivity against BACE1 compared to non-fluorinated analogs .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains. The compound's unique structure may contribute to its efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol, and how can purity be ensured?

- Methodology : A common approach involves base-mediated nucleophilic substitution or fluorination reactions. For example, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) can react with phenols under basic conditions to introduce difluoroethyl groups, as demonstrated in aryl ether synthesis . Post-synthesis, purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) or recrystallization from polar solvents (e.g., ethanol/water mixtures) is critical. Purity can be verified by HPLC (C18 column, acetonitrile/water mobile phase) and ≥95% purity thresholds .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : NMR is essential for resolving fluorinated positions (δ -110 to -130 ppm for CF groups). NMR can identify the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm) .

- IR : O-H stretch (~3200–3500 cm) and C-F vibrations (1000–1300 cm) confirm functional groups .

- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 14.261 Å, b = 5.615 Å) provide absolute configuration validation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of volatile byproducts .

- Waste disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the difluorophenyl group influence the reactivity of the hydroxyl group in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing nature of the 2,4-difluorophenyl group stabilizes adjacent carbocations, enhancing the hydroxyl group’s leaving ability in SN1 mechanisms. Computational studies (DFT at B3LYP/6-31G* level) can quantify charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying solvents) validate activation barriers. Competitor experiments with non-fluorinated analogs (e.g., phenyl vs. difluorophenyl) highlight rate differences .

Q. What strategies can resolve contradictions in NMR data when analyzing fluorinated byproducts in the synthesis of this compound?

- Methodology :

- Advanced NMR : Use - heteronuclear correlation (HETCOR) to assign overlapping signals. For example, coupling constants ( ~12 Hz) differentiate regioisomers .

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies molecular ions (e.g., [M+H] at m/z 241.082) and fragments (e.g., loss of HO at m/z 223.070) .

Q. How can computational chemistry predict the regioselectivity of fluorination in the synthesis of this compound?

- Methodology :

- Docking studies : Molecular docking (AutoDock Vina) with fluorinating agents (e.g., Selectfluor) identifies preferential binding sites on the aromatic ring.

- Reaction pathway modeling : Transition state analysis (Gaussian 09, M06-2X/cc-pVDZ) calculates energy barriers for ortho vs. para fluorination. Experimental validation via NMR kinetic profiling confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.